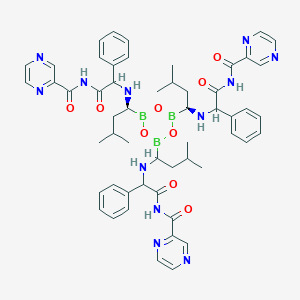

Bortezomib Impurity 10

Description

Properties

CAS No. |

390800-88-1 |

|---|---|

Molecular Formula |

C57H69B3N12O9 |

Molecular Weight |

1098.7 g/mol |

IUPAC Name |

N-[(2S)-1-[[(1R)-1-[4,6-bis[(1R)-3-methyl-1-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]-3-methylbutyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide |

InChI |

InChI=1S/C57H69B3N12O9/c1-37(2)28-49(70-52(73)43(31-40-16-10-7-11-17-40)67-55(76)46-34-61-22-25-64-46)58-79-59(50(29-38(3)4)71-53(74)44(32-41-18-12-8-13-19-41)68-56(77)47-35-62-23-26-65-47)81-60(80-58)51(30-39(5)6)72-54(75)45(33-42-20-14-9-15-21-42)69-57(78)48-36-63-24-27-66-48/h7-27,34-39,43-45,49-51H,28-33H2,1-6H3,(H,67,76)(H,68,77)(H,69,78)(H,70,73)(H,71,74)(H,72,75)/t43-,44-,45-,49-,50-,51-/m0/s1 |

InChI Key |

YVBHFXUJMLXLKP-INZJBPCBSA-N |

SMILES |

B1(OB(OB(O1)C(CC(C)C)NC(C2=CC=CC=C2)C(=O)NC(=O)C3=NC=CN=C3)C(CC(C)C)NC(C4=CC=CC=C4)C(=O)NC(=O)C5=NC=CN=C5)C(CC(C)C)NC(C6=CC=CC=C6)C(=O)NC(=O)C7=NC=CN=C7 |

Isomeric SMILES |

B1(OB(OB(O1)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=NC=CN=C3)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5)[C@H](CC(C)C)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)C7=NC=CN=C7 |

Canonical SMILES |

B1(OB(OB(O1)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=NC=CN=C3)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C7=NC=CN=C7 |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

2-PyrazinecarboxaMide, N,N',N''-[2,4,6-boroxintriyltris[[(1R)-3-Methylbutylidene]iMino[(1S)-2-oxo-1-(phenylMethyl)-2,1-ethanediyl]]]tris- |

Origin of Product |

United States |

Chemical Identity and Structural Attributes of Bortezomib Impurity 10

Nomenclatural Assignment of Bortezomib (B1684674) Impurity 10

Bortezomib Impurity 10 is uniquely identified by the CAS Registry Number 390800-88-1. clearsynth.com Its formal chemical name under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is N-[(2S)-1-[[(1R)-1-[4,6-bis[(1R)-3-methyl-1-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]-3-methylbutyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide. clearsynth.com Other recognized IUPAC names include N,N',N''-((2S,2'S,2''S)-(((1R,1'R,1''R)-(1,3,5,2,4,6-trioxatriborinane-2,4,6-triyl)tris(3-methylbutane-1,1-diyl))tris(azanediyl))tris(1-oxo-3-phenylpropane-1,2-diyl))tris(pyrazine-2-carboxamide). veeprho.comaquigenbio.com

| Identifier | Value |

| CAS Registry Number | 390800-88-1 |

| Primary IUPAC Name | N-[(2S)-1-[[(1R)-1-[4,6-bis[(1R)-3-methyl-1-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]-3-methylbutyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide clearsynth.com |

| Alternative IUPAC Name | N,N',N''-((2S,2'S,2''S)-(((1R,1'R,1''R)-(1,3,5,2,4,6-trioxatriborinane-2,4,6-triyl)tris(3-methylbutane-1,1-diyl))tris(azanediyl))tris(1-oxo-3-phenylpropane-1,2-diyl))tris(pyrazine-2-carboxamide) veeprho.comaquigenbio.com |

This compound possesses the molecular formula C₅₇H₆₉B₃N₁₂O₉. clearsynth.com This formula indicates a complex structure containing 57 carbon atoms, 69 hydrogen atoms, 3 boron atoms, 12 nitrogen atoms, and 9 oxygen atoms. The calculated molecular weight of this compound is approximately 1098.7 g/mol . clearsynth.com The structure is a trimeric boroxine (B1236090) derivative.

| Attribute | Value |

| Molecular Formula | C₅₇H₆₉B₃N₁₂O₉ clearsynth.com |

| Molecular Weight | 1098.7 g/mol clearsynth.com |

CAS Registry Number and IUPAC Designation

Stereochemical Considerations for this compound

The IUPAC name of this compound specifies several stereocenters, denoted by (S) and (R) descriptors. clearsynth.com These include (2S) configurations at the α-carbon of the phenylalanine moieties and (1R) configurations at the carbon atom attached to the boron atom. The presence of these specific stereoisomers is a critical aspect of its chemical identity. The synthesis of Bortezomib can introduce stereochemical impurities through processes like fragment condensation or oxidation.

Delineation of Structural Relationship to Bortezomib Active Pharmaceutical Ingredient

This compound is structurally related to the active pharmaceutical ingredient (API) Bortezomib. veeprho.com Bortezomib itself is a monomer with the chemical formula C₁₉H₂₅BN₄O₄. nih.gov this compound is the trimeric boronic anhydride (B1165640) form of Bortezomib. europa.euresearchgate.net This impurity is formed during the synthesis of Bortezomib anhydride, particularly during the boronate esterification or peptide coupling steps. It is considered a process-related impurity. veeprho.com The impurity profile of Bortezomib is crucial for ensuring the quality and safety of the final drug product.

| Compound | Molecular Formula | Structure |

| Bortezomib | C₁₉H₂₅BN₄O₄ nih.gov | Monomer nih.gov |

| This compound | C₅₇H₆₉B₃N₁₂O₉ clearsynth.com | Trimeric anhydride of Bortezomib europa.eu |

Elucidation of Formation Mechanisms and Origins of Bortezomib Impurity 10

Process-Related Genesis of Bortezomib (B1684674) Impurity 10

The formation of Bortezomib Impurity 10 is intrinsically linked to the manufacturing process of the active pharmaceutical ingredient (API). Modern synthetic strategies, particularly convergent syntheses, are designed to produce this trimeric anhydride (B1165640) as the direct precursor to the final drug product. luxembourg-bio.comnih.gov

During the synthesis of bortezomib, Impurity 10 is not typically considered a side-product but rather the intended product of the main synthesis pathway, which is later converted to the monomeric active form. luxembourg-bio.com The essence of bortezomib is frequently produced and isolated as this trimeric boronic anhydride (Impurity 10). nih.gov The final step in many reported syntheses involves a transesterification reaction to remove a chiral auxiliary group, followed by crystallization under specific conditions to yield the stable trimeric boroxine (B1236090). luxembourg-bio.com The presence of Impurity 10 in the final API can be considered a process-related impurity if the subsequent conversion to the desired form, such as a mannitol (B672) ester, is incomplete. nih.goveuropa.eu

Convergent synthesis is a common and efficient strategy for preparing bortezomib. luxembourg-bio.comnih.govmdpi.com This approach involves synthesizing key molecular fragments separately before coupling them together in the final stages. A typical convergent synthesis for bortezomib involves the coupling of two main intermediates: N-pyrazinoyl-L-phenylalanine and an aminoboronic ester salt, such as a pinanediol ester of L-boronoleucine. luxembourg-bio.comresearchgate.net The use of a coupling agent like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) is favored in this step to connect the fragments. luxembourg-bio.com After the coupling, the pinanediol chiral auxiliary is removed, and the bortezomib is isolated as its trimeric anhydride, which is Impurity 10. luxembourg-bio.com This trimer is the stable form isolated before lyophilization with mannitol to form the drug product. nih.gov Thus, the convergent synthesis strategy is directly designed to produce Impurity 10 as the primary bulk substance. luxembourg-bio.com

| Step | Description | Key Reagents/Intermediates | Resulting Product |

| 1 | Fragment Synthesis A | L-phenylalanine, Pyrazinecarboxylic acid | N-pyrazinoyl-L-phenylalanine luxembourg-bio.comresearchgate.net |

| 2 | Fragment Synthesis B | (1S,2S,3R,5S)-pinanediol, L-leucine derivative | Chiral aminoboronic ester salt luxembourg-bio.com |

| 3 | Fragment Condensation | N-pyrazinoyl-L-phenylalanine, Aminoboronic ester salt | TBTU, iPr2NEt luxembourg-bio.comresearchgate.net |

| 4 | Deprotection & Isolation | Isobutylboronic acid, HCl | Bortezomib Trimeric Anhydride (Impurity 10) luxembourg-bio.com |

A significant challenge during the synthesis of bortezomib is the potential for racemization at the chiral center of the L-phenylalanine moiety during the fragment condensation step. nih.govnih.gov The activation of the carboxylic acid group of N-pyrazinoyl-L-phenylalanine for coupling can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to racemization. luxembourg-bio.com This results in the formation of the (1R,2R)-diastereomer, also known as epi-bortezomib. nih.govmdpi.com

Role of Convergent Synthesis Technologies in Impurity Formation

Degradation-Derived Formation of this compound

The formation of impurities through the degradation of the bortezomib molecule is primarily studied through forced degradation experiments, which expose the drug to harsh conditions to identify potential degradation pathways and products. rsc.orgrsc.org

Forced degradation studies on bortezomib have been conducted under various stress conditions, including acid, base, neutral hydrolysis, oxidation, heat, and photolysis, as recommended by ICH guidelines. europa.eursc.orgrsc.org These studies reveal that bortezomib is susceptible to degradation, particularly under oxidative, acidic, and basic conditions. europa.eursc.orgrsc.org

The primary degradation pathway identified in multiple studies is oxidative deboronation, where the carbon-boron bond is cleaved and replaced with a hydroxyl group. nih.govresearchgate.net This leads to the formation of two epimeric alcohol impurities. nih.govresearchgate.net Other identified degradation products result from the hydrolysis of the amide bonds within the peptide structure. nih.govnih.gov

While numerous degradation products (DPs) have been characterized, the formation of the trimeric anhydride (Impurity 10) from the monomeric bortezomib boronic acid is not reported as a major degradation pathway under typical forced degradation conditions in aqueous solutions. rsc.orgrsc.org One extensive study identified 16 distinct degradation products under various stress conditions, with the major products under oxidation being isolated and characterized by NMR. rsc.orgrsc.org None of these major identified degradation products correspond to the structure of Impurity 10. The formation of Impurity 10 is fundamentally a condensation/dehydration reaction of three monomer units, a process favored during chemical synthesis and isolation rather than during degradation in aqueous media where hydrolysis is more likely. luxembourg-bio.comresearchgate.net

| Stress Condition | Observation | Major Degradation Products Identified | Reference |

| Acid Hydrolysis (e.g., 0.2 M HCl) | Significant degradation observed. | Products of amide bond hydrolysis; deboronated species. rsc.orgresearchgate.netlongdom.org | rsc.orgresearchgate.netlongdom.org |

| Base Hydrolysis (e.g., 0.2 M NaOH) | Significant degradation observed. | Products of amide bond hydrolysis; deboronated species. rsc.orgresearchgate.netlongdom.org | rsc.orgresearchgate.netlongdom.org |

| Oxidative (e.g., 3% H2O2) | Significant degradation observed. | Epimeric alcohols (oxidative deboronation products), various other oxidized species. nih.goveuropa.eursc.orgrsc.org | nih.goveuropa.eursc.orgrsc.org |

| Neutral Hydrolysis | Degradation observed. | Deboronated species. rsc.orgrsc.org | rsc.orgrsc.org |

| Thermal (e.g., 105°C) | Relatively stable, some degradation. | Degradation observed, but less significant than hydrolytic or oxidative stress. europa.euresearchgate.netlongdom.org | europa.euresearchgate.netlongdom.org |

| Photolytic (ICH Q1B) | Stable. | No significant degradation observed. europa.eursc.orgrsc.org | europa.eursc.orgrsc.org |

Comprehensive Forced Degradation Studies for Bortezomib and Impurity Formation

Acid-Induced Degradation Pathways

Forced degradation studies subjecting bortezomib to acidic conditions, such as with hydrochloric acid, have been performed as per International Council for Harmonisation (ICH) guidelines. researchgate.netoaji.netnih.gov Research indicates that bortezomib experiences significant degradation under acidic stress. researchgate.netlongdom.org The primary degradation mechanism under these conditions is hydrolysis. Studies have identified the major degradant as a hydroxyamide impurity, resulting from the cleavage of amide bonds within the bortezomib molecule. researchgate.netresearchgate.net Other hydrolytic degradation products have also been identified, but the literature does not support the formation of the trimeric this compound through acid-catalyzed degradation. rsc.org

Base-Mediated Degradation Pathways

Similar to acidic conditions, bortezomib demonstrates significant degradation when exposed to basic or alkaline environments, such as sodium hydroxide (B78521) solutions. researchgate.netoaji.netnih.gov The degradation pathway is primarily hydrolysis of the amide linkages in the molecule. researchgate.netgoogle.com Multiple studies confirm that the main degradation product under basic stress is a hydroxyamide impurity. researchgate.netresearchgate.net While various other degradation products have been noted, the formation of the boroxine ring structure of Impurity 10 is not a reported outcome of base-mediated degradation.

Oxidative Degradation Mechanisms

Bortezomib is known to be susceptible to oxidative degradation. researchgate.netnih.goveuropa.eu This degradation pathway is of particular importance as it involves the boronic acid moiety, which is essential for the drug's mechanism of action. The carbon-boron (C–B) bond in bortezomib is relatively weak and can be easily cleaved by oxidation, a process known as oxidative deboronation. nih.gov This reaction can be induced by agents like hydrogen peroxide or even atmospheric oxygen and is facilitated by light and alkaline conditions. nih.govgoogle.comnih.gov The resulting degradation products are typically alcohol derivatives where the boronic acid group is replaced by a hydroxyl (–OH) group. nih.govnih.gov Several studies have identified these deboronated products as the primary outcomes of oxidative stress. nih.govnih.govnih.gov This oxidative cleavage represents a different degradation pathway and does not lead to the formation of the trimeric anhydride, this compound.

Thermal Stress-Induced Degradation

The stability of bortezomib under thermal stress has been evaluated in several studies. The consensus is that bortezomib is relatively stable under heat. europa.eu Some studies report no significant degradation when subjected to heat (e.g., 105°C), while others observe only slight degradation. longdom.orgbmj.com When degradation does occur under thermal stress, it leads to the formation of impurities designated as Imp-A, Imp-B, and Imp-E, which are distinct from Impurity 10. researchgate.net There is no evidence to suggest that thermal stress induces the formation of the trimeric this compound.

Photolytic Degradation Processes

Bortezomib is recognized as being sensitive to light, and photostability testing is a required part of its stability assessment. europa.eu Exposure to light, particularly UV irradiation, can cause degradation. acs.orgacs.org The primary mechanism of photolytic degradation is photo-assisted deboronation, which involves the cleavage of the C–B bond. acs.orgacs.org This process results in byproducts where the boronic acid group is lost, similar to oxidative degradation. A secondary byproduct, pyrazinecarboxamide, has also been identified. acs.org The formation of the trimeric Impurity 10 is not associated with photolytic degradation pathways.

Identification of Specific Degradation Products Contributing to Impurity Profile

The impurity profile of bortezomib under stress is complex, with different conditions leading to a variety of degradation products. As established, this compound is primarily an impurity of synthesis rather than a product of degradation. The principal degradation products identified under forced degradation conditions are summarized below.

| Stress Condition | Primary Degradation Pathway | Major Degradation Products |

| Acidic Hydrolysis | Hydrolysis of amide bonds | Hydroxyamide impurity, other hydrolytic products researchgate.netresearchgate.netrsc.org |

| Basic Hydrolysis | Hydrolysis of amide bonds | Hydroxyamide impurity, other hydrolytic products researchgate.netresearchgate.netgoogle.com |

| Oxidation | Oxidative deboronation (cleavage of C-B bond) | Deboronated alcohol impurities (boron replaced by OH) nih.govnih.govnih.gov |

| Thermal | Minimal degradation | Impurities A, B, and E (distinct from Impurity 10) researchgate.net |

| Photolysis | Photo-assisted deboronation | Deboronated impurities, Pyrazinecarboxamide acs.orgacs.org |

Kinetics of Impurity Formation Under Various Stress Conditions

The rate of bortezomib degradation varies significantly depending on the specific stressor. While detailed kinetic models for the formation of every impurity are not fully established in all public literature, the qualitative kinetics can be summarized from stability and degradation studies.

Acidic and Basic Conditions : Degradation is generally rapid and significant, indicating faster reaction kinetics under both acidic and basic pH. researchgate.netlongdom.org

Oxidative Conditions : The rate of degradation is significant, especially in the presence of strong oxidizing agents. researchgate.neteuropa.eu The reaction can be slower under milder conditions, such as exposure to atmospheric oxygen over time. nih.gov

Thermal Conditions : The degradation rate is very slow, with the compound being relatively stable at elevated temperatures for short durations, indicating high activation energy for thermal decomposition. europa.eu

Photolytic Conditions : The degradation follows first-order kinetics upon exposure to UV light, with the rate dependent on the intensity and wavelength of the light source. researchgate.net

Specific kinetic data for the formation of This compound under these stress conditions is not reported in the scientific literature. This absence of data is consistent with the finding that Impurity 10 is an impurity related to the synthesis and solid-state chemistry of bortezomib, rather than a degradation product formed in solution under stress. newdrugapprovals.orgluxembourg-bio.comnih.gov The reversible nature of the proteasome inhibition by bortezomib has been studied, with a dissociation half-life (t½) of about 20 minutes, though this is related to its pharmacological action rather than its chemical degradation kinetics. europa.eu

Synthetic Strategies for Bortezomib Impurity 10 As a Reference Standard

Methodologies for Targeted Synthesis of Impurity 10 for Characterization

The targeted synthesis of Bortezomib (B1684674) Impurity 10 is approached by considering its structural relationship to the parent drug, Bortezomib. Bortezomib is ([(1R)-3-methyl-1-({(2S)-3-phenyl-2-[(pyrazin-2-ylcarbonyl)amino]propanoyl}amino)butyl]boronic acid). Impurities often arise from variations in the peptide coupling sequence or from the use of incompletely reacted starting materials or intermediates.

The synthesis of a peptide-based impurity like Impurity 10 generally involves a multi-step process centered around peptide coupling reactions. A common strategy would be to synthesize the constituent amino acid and pyrazine-based fragments separately and then couple them together. For Impurity 10, this would likely involve the coupling of N-protected L-phenylalanine with 2-pyrazinecarboxylic acid, followed by coupling with a boronic acid-containing aminobutane fragment.

Key steps in a potential synthetic route include:

Synthesis of the boronic acid fragment: The synthesis of the (1R)-1-amino-3-methylbutylboronic acid moiety is a known challenge. One approach involves the asymmetric homologation of a boronic ester with a lithiated dichloromethyl species, followed by displacement of the chlorides with a nucleophile and subsequent deprotection.

Peptide Coupling: The coupling of the pyrazine-2-carboxylic acid to the N-terminus of the phenylalanine residue is a standard peptide bond formation. This is typically followed by the coupling of this dipeptide unit to the aminobutylboronic acid fragment. The choice of coupling reagents is critical to avoid side reactions and racemization. Common coupling agents include carbodiimides like DCC or EDC, often in the presence of an additive like HOBt or HOAt.

Protecting Group Strategy: Throughout the synthesis, appropriate protecting groups must be used for the amino and boronic acid functionalities to ensure the desired regioselectivity of the reactions. For instance, the boronic acid is often protected as a pinanediol ester to prevent undesired side reactions until the final deprotection step.

The precise structure of Impurity 10 dictates the exact starting materials. If it is an epimer or a constitutional isomer of Bortezomib, the synthetic strategy would be adapted accordingly, for example, by using a different stereoisomer of an amino acid or a different coupling sequence.

Assessment of Purity and Yield in Synthetic Impurity Production

Purity Assessment: A combination of analytical techniques is employed to confirm the identity and purity of the synthesized impurity.

High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity. A validated HPLC method, often using a reversed-phase column with a gradient elution of acetonitrile (B52724) and water, is used to separate the target impurity from any starting materials, reagents, and other side products. The purity is determined by the peak area percentage.

Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry is used to confirm the molecular weight of the synthesized compound, providing strong evidence for its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the chemical structure of the synthesized impurity. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.

Chiral Chromatography: If the impurity is a stereoisomer of Bortezomib, chiral HPLC is necessary to confirm the stereochemical purity.

The table below summarizes the analytical techniques used for the characterization and purity assessment of synthesized Bortezomib impurities.

| Analytical Technique | Purpose in Impurity Synthesis |

| High-Performance Liquid Chromatography (HPLC) | Primary method for purity determination and separation of impurities. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirms the molecular weight of the synthesized impurity. |

| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass for elemental composition confirmation. |

| ¹H and ¹³C NMR Spectroscopy | Elucidates the detailed chemical structure and stereochemistry. |

| Chiral HPLC | Determines the stereochemical purity of chiral impurities. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the molecule. |

The successful synthesis and rigorous characterization of Bortezomib Impurity 10 provide a crucial tool for the quality control of Bortezomib, ensuring the safety and efficacy of the final drug product.

Advanced Analytical Methodologies for Detection, Separation, and Quantification of Bortezomib Impurity 10

Chromatographic Techniques for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for analyzing Bortezomib (B1684674) and its impurities. Its versatility allows for the development of specific methods tailored to the unique chemical properties of the target analytes.

High-Performance Liquid Chromatography (HPLC) Development and Optimization

The development of a robust HPLC method is a meticulous process involving the careful selection and optimization of various parameters to achieve the desired separation and sensitivity. For Bortezomib and its impurities, this process is crucial for accurate impurity profiling. oaji.netlongdom.orgresearchgate.netresearchgate.net

Reversed-phase HPLC (RP-HPLC) is a widely adopted technique for the analysis of Bortezomib and its related substances. oaji.netresearchgate.net This method typically utilizes a non-polar stationary phase and a polar mobile phase. Several studies have detailed the development and validation of stability-indicating RP-HPLC methods capable of separating Bortezomib from its degradation products and process-related impurities. oaji.netresearchgate.net

One validated RP-HPLC method demonstrated the capability to detect Bortezomib impurities at a level of 0.02% relative to a 2.0 mg/mL test concentration. oaji.net Another study successfully separated Bortezomib from ten potential impurities with a resolution greater than 2.0, showcasing the high resolving power of the technique. oaji.net The development of such methods often involves subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, and heat to ensure the method's ability to separate all potential degradation products. oaji.netresearchgate.net

A specific RP-HPLC method was developed for the determination of Bortezomib in active pharmaceutical ingredient (API) samples. This gradient method utilized a Waters Symmetry Shield RP18 column and a mobile phase consisting of water, acetonitrile (B52724), and formic acid, demonstrating linearity over a wide concentration range. oup.comnih.gov

Table 1: Exemplary RP-HPLC Method Parameters for Bortezomib Impurity Analysis

| Parameter | Condition | Source |

| Stationary Phase | Zorbax Extend C18 (100 x 4.6 mm, 1.8 µm) | oaji.net |

| Mobile Phase A | 10mM ammonium (B1175870) formate (B1220265), 15% tetrahydrofuran, 1% acetonitrile | researchgate.net |

| Mobile Phase B | 11% water, 14% tetrahydrofuran, 75% acetonitrile | researchgate.net |

| Flow Rate | 0.9 mL/min | researchgate.net |

| Detection Wavelength | 271 nm | researchgate.net |

| Column Temperature | 35°C | researchgate.net |

| Injection Volume | 10 µL | researchgate.net |

| LOD | 0.02% of a 2.0 mg/mL solution | oaji.net |

Given that Bortezomib possesses chiral centers, the separation of its stereoisomers is of paramount importance. Normal-Phase HPLC (NP-HPLC) employing chiral stationary phases (CSPs) is the method of choice for this purpose. oup.comscispace.comdoaj.orgresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be highly effective in resolving enantiomers and diastereomers of Bortezomib. oup.comchinjmap.com

A notable NP-HPLC method was developed for the separation and quantification of the (1S,2R)-enantiomer of Bortezomib. oup.comnih.govscispace.com This method utilized a Chiralpak AD-H column with a mobile phase composed of n-hexane, ethanol, 2-propanol, methanol (B129727), and trifluoroacetic acid (TFA). oup.comscispace.com The resolution between the enantiomers was found to be greater than 2, indicating excellent separation. oup.comnih.govscispace.com Another study employed a Chiral Pak ID-3 column with a mobile phase of n-heptane, 2-propanol, ethyl alcohol, and TFA to achieve a resolution of 4.2 between the (1S,2R)-enantiomer and Bortezomib. doaj.orgresearchgate.net

Table 2: NP-HPLC Conditions for Chiral Separation of Bortezomib Impurities

| Parameter | Condition 1 | Condition 2 | Source |

| Stationary Phase | Chiralpak AD-H (5 µm, 4.6 x 250 mm) | Chiral Pak ID-3 (3 μm, 4.6 × 250 mm) | oup.comscispace.comdoaj.orgresearchgate.net |

| Mobile Phase | n-hexane/ethanol/2-propanol/methanol/TFA (82:8:8:2:0.5, v/v/v/v) | n-heptane/2-propanol/ethyl alcohol/TFA (82:15:3:0.1, v/v/v/v) | oup.comscispace.comdoaj.orgresearchgate.net |

| Flow Rate | 0.8 mL/min | 0.6 mL/min | oup.comscispace.comdoaj.orgresearchgate.net |

| Detection Wavelength | 270 nm | 270 nm | oup.comscispace.comdoaj.orgresearchgate.net |

| Column Temperature | 35°C | 25°C | oup.comscispace.comdoaj.orgresearchgate.net |

| LOD | 0.052 mg/L | 0.282 µg/mL | oup.comscispace.comdoaj.orgresearchgate.net |

| LOQ | 0.16 mg/L | 0.896 µg/mL | oup.comscispace.comdoaj.orgresearchgate.net |

Ultra-Fast Liquid Chromatography (UFLC) has emerged as a powerful tool for rapid impurity profiling. A validated stability-indicating UFLC method for Bortezomib was developed to separate it from five potential impurities. longdom.org This method utilized a Shim-pack XR-ODS-II stationary phase and a gradient elution, achieving a resolution greater than 2.0 for all impurities. longdom.org The UFLC method demonstrated the capability to detect impurities at a level of 0.020% with respect to a 2.0 mg/mL test concentration, highlighting its sensitivity and speed. longdom.org

For complex mixtures containing multiple impurities with varying polarities, gradient elution is often necessary to achieve adequate separation within a reasonable timeframe. oaji.netlongdom.org In this technique, the composition of the mobile phase is changed over the course of the analysis.

In the development of an RP-HPLC method for Bortezomib, various gradient programs were investigated to optimize the separation of ten potential impurities. oaji.net A successful gradient program involved varying the proportions of a mobile phase consisting of an ammonium formate buffer, tetrahydrofuran, and acetonitrile. researchgate.net Similarly, a UFLC method employed a gradient program with a buffer and acetonitrile as mobile phases A and B, respectively, to resolve five impurities. longdom.org The optimization of the gradient profile is a critical step in method development, ensuring that all components of interest are well-resolved from the main peak and each other. chromatographyonline.com

The choice of stationary and mobile phases is fundamental to achieving the desired chromatographic resolution. For RP-HPLC analysis of Bortezomib, C18 columns are commonly used. oaji.netneuroquantology.com One study utilized a Zorbax Extend C18 column, while another employed a Phenomenex Gemini C18 column. oaji.netneuroquantology.com The selection of the stationary phase is often based on the specific impurities being targeted and their chemical properties.

Mobile phase optimization involves adjusting the type and ratio of organic modifiers (e.g., acetonitrile, methanol, tetrahydrofuran) and the pH of the aqueous component. oaji.netlongdom.orgresearchgate.netoup.comneuroquantology.com For instance, a mobile phase consisting of methanol and water in an 80:20 v/v ratio was found to provide a symmetrical peak for Bortezomib. neuroquantology.com In another method, a combination of ammonium formate buffer, tetrahydrofuran, and acetonitrile was used. researchgate.net The addition of small amounts of acids like formic acid or TFA can improve peak shape and resolution. oup.comscispace.com The systematic optimization of these parameters is essential for developing a robust and reliable analytical method. chromatographyonline.com

Gradient Elution Programming for Complex Impurity Mixtures

Gas Chromatography (GC) Applications in Impurity Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of Bortezomib drug products, GC is primarily applied to identify and quantify volatile impurities, such as residual solvents used during manufacturing. nih.govresearchgate.net For instance, headspace GC coupled with mass spectrometry (GC/MS) has been used to identify volatile compounds like tert-butanol, a compounding solvent, in commercial Bortezomib vials. nih.gov

The methodology typically involves a headspace autosampler to introduce volatile analytes into the GC system. A capillary column, such as a DB-Wax column, is employed to separate the compounds based on their boiling points and interactions with the stationary phase. nih.govresearchgate.net The GC temperature is programmed to ramp up, ensuring the sequential elution of different volatile components. nih.gov For quantification, a Flame Ionization Detector (FID) is often used due to its wide linear range and sensitivity to hydrocarbons. nih.gov

While GC is crucial for ensuring the absence of harmful volatile impurities, it is not a suitable method for the direct analysis of Bortezomib Impurity 10. nih.govresearchgate.net this compound is a large, non-volatile molecule, and its analysis requires liquid-phase separation techniques. clearsynth.com

Spectroscopic and Spectrometric Characterization Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Identification and Quantification

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable technique for the analysis of pharmaceutical impurities. It is a standard method for impurity profiling of Bortezomib and was instrumental in the initial characterization of Impurity 10. This method combines the superior separation capabilities of High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with the high sensitivity and specificity of mass spectrometry, making it ideal for detecting and quantifying trace-level impurities in complex matrices. rsc.orgrsc.org

In a typical LC-MS/MS workflow, the sample is first injected into an LC system where Bortezomib and its impurities are separated on a reversed-phase column, such as a C18 column. rsc.orgresearchgate.net A gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile) is commonly employed to achieve efficient separation. rsc.orgrsc.orgresearchgate.net

After separation, the eluent is introduced into the mass spectrometer's ion source, often an electrospray ionization (ESI) source, which generates protonated molecular ions [M+H]⁺. japsonline.comresearchgate.net For quantification, the system operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion for the analyte is selected and fragmented, and a resulting product ion is monitored. For example, a validated method for Bortezomib in human plasma used the transition of m/z 367.3 → 226.3 for quantification. researchgate.netjapsonline.com High-resolution mass spectrometry (HRMS) platforms like Quadrupole Time-of-Flight (Q-TOF) are used for accurate mass measurements, which aids in the identification of unknown degradation products. rsc.orgrsc.org

Table 1: Example LC-MS/MS Parameters for Bortezomib Impurity Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | ACE 5CN (150mm x 4.6mm) | japsonline.com |

| Mobile Phase | Acetonitrile: 10 mM ammonium formate buffer (75:25 v/v) | japsonline.com |

| Flow Rate | 1.0 mL/min | japsonline.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive | researchgate.net |

| Quantification Transition (Bortezomib) | m/z 367.3 → 226.3 | researchgate.netjapsonline.com |

| Run Time | 3.5 min | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Impurities

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unequivocal structural elucidation of organic molecules, including pharmaceutical impurities. conicet.gov.ar While LC-MS/MS can provide molecular weight and fragmentation information, NMR provides the definitive connectivity of atoms within a molecule. It played a critical role in the structural elucidation of this compound.

The process involves isolating the impurity, often using preparative HPLC, to obtain a pure sample for analysis. rsc.orgrsc.org A suite of NMR experiments is then performed. One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide information about the chemical environment of these nuclei. nih.govnih.gov For instance, studies on Bortezomib degradation products identified characteristic signals in the ¹H NMR spectrum that indicated changes at the boronic acid moiety. nih.govresearchgate.net

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish correlations between different nuclei. These experiments allow researchers to piece together the molecular structure by identifying neighboring protons (COSY) and connecting protons to their directly attached carbons (HSQC) or to carbons that are two or three bonds away (HMBC). This comprehensive analysis is essential for confirming the complex trimeric boroxine (B1236090) structure of Impurity 10. rsc.orgconicet.gov.arnih.gov

UV-Vis Spectroscopy for Detection and Quantification

UV-Visible (UV-Vis) spectroscopy is a robust and widely used technique for the detection and quantification of chromophoric compounds like Bortezomib and its impurities. oup.comresearchgate.net In the context of impurity analysis, it is almost always used as a detector for HPLC systems. nih.govoup.com The pyrazine (B50134) ring and phenyl groups in the Bortezomib molecule absorb UV light, with a maximum absorption wavelength (λmax) typically observed around 270 nm. oup.comresearchgate.netgoogle.com

For routine quality control, a validated HPLC-UV method can be used to quantify the levels of this compound. The method's specificity is established by demonstrating that the impurity peak is well-resolved from the main Bortezomib peak and other potential impurities. oup.com Quantification is based on the Beer-Lambert law, where the area of the chromatographic peak is directly proportional to the concentration of the impurity. A calibration curve is generated using a certified reference standard of this compound to ensure accurate quantification. researchgate.net The simplicity, robustness, and cost-effectiveness of HPLC-UV make it suitable for routine batch release testing. jddtonline.info

Analytical Method Development and Validation Principles

Adherence to ICH Guidelines for Impurity Testing

The development and validation of analytical methods for pharmaceutical impurity testing are strictly governed by guidelines from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). rsc.orgoaji.net The goal is to ensure that the analytical method is suitable for its intended purpose, providing reliable and accurate data on the impurity profile of the drug substance. longdom.orgbmj.com

ICH guideline Q3A(R2) provides thresholds for reporting, identifying, and qualifying impurities in new drug substances. For instance, an impurity in a drug with a maximum daily dose of ≤2 g must be reported if it is above 0.05% and identified if it exceeds 0.10%. Analytical methods must therefore be sensitive enough to detect and quantify impurities at or below these thresholds. Validated reverse-phase HPLC methods for Bortezomib can detect impurities at levels as low as 0.02%. oaji.net

The validation of an analytical method for impurities involves assessing several key parameters as defined by ICH guideline Q2(R1):

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as other impurities, degradation products, or matrix components. This is often demonstrated through forced degradation studies, where the drug is exposed to stress conditions like acid, base, oxidation, heat, and light. oaji.netlongdom.org

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. oaji.net

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. longdom.org

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration of the impurity (spiked sample). oaji.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day or inter-analyst precision). oaji.netlongdom.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage. oaji.net

All analytical methods used for the release and stability testing of Bortezomib must be validated according to these principles to ensure product quality and patient safety. oup.comeuropa.eu

Specificity and Selectivity Assessment (Resolution from Bortezomib and Other Impurities)

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. In the context of this compound, the primary goal is to ensure its signal is well-resolved from the main Bortezomib peak and any other related substances.

High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the predominant technique for this purpose. Method development focuses on optimizing chromatographic conditions to achieve adequate separation. A critical parameter for selectivity is the resolution (Rs) between adjacent peaks. For methods analyzing Bortezomib and its impurities, a resolution of greater than 2.0 is consistently targeted and achieved, indicating baseline separation between the main component and its various impurities. oaji.netresearchgate.netlongdom.orgresearchgate.net

To prove the stability-indicating nature of these methods, forced degradation studies are conducted. oaji.netlongdom.orgeuropa.eu Bortezomib is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to intentionally generate degradation products. oaji.netlongdom.org The analytical method is then proven to be specific if it can separate all the degradation products from the parent drug and other impurities, with no interference. nih.gov The purity of the Bortezomib peak in both stressed and unstressed samples is often confirmed using a Photodiode Array (PDA) detector, which checks for spectral homogeneity across the peak. nih.govresearchgate.net

| Parameter | Method | Acceptance Criterion | Finding |

| Resolution (Rs) | RP-HPLC | Rs > 2.0 | Achieved resolution > 2.0 between Bortezomib and ten potential impurities. oaji.netresearchgate.net |

| Interference | Forced Degradation | No co-elution of degradants with analyte peak. | Method demonstrated to be stability-indicating with no interference from degradation products. oaji.netlongdom.orgeuropa.eu |

| Peak Purity | HPLC-PDA | Purity angle < Purity threshold | Peak purity was greater than 99%, confirming no co-eluting impurities. nih.gov |

Linearity and Range Determination for Quantification

Linearity demonstrates the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

For the quantification of this compound, linearity is typically established by preparing a series of solutions at different concentrations. The range often spans from the Limit of Quantification (LOQ) to 150% of the specification limit for the impurity. oaji.netlongdom.org The linearity is evaluated by plotting the peak area response against the concentration and determining the correlation coefficient (r) or coefficient of determination (R²). A value of >0.999 is commonly achieved, indicating a strong linear relationship. oaji.netresearchgate.netlongdom.org

| Parameter | Typical Range | Correlation Coefficient (R²) |

| Linearity | LOQ to 150% of impurity specification (e.g., 0.075% to 0.225%) longdom.org | > 0.999 oaji.netlongdom.org |

| Linearity (Specific Study 1) | 0.24–5.36 mg/L scispace.comnih.gov | 0.9998 scispace.comnih.gov |

| Linearity (Specific Study 2) | 0.26–1110.5 mg/L scispace.comnih.gov | 0.9999 scispace.comnih.gov |

Limit of Detection (LOD) and Limit of Quantification (LOQ) for Trace Impurities

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of the analytical method. LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

These limits are crucial for controlling trace-level impurities like this compound. They are commonly determined based on the signal-to-noise (S/N) ratio, with an S/N of 3:1 typically used for LOD and 10:1 for LOQ. oaji.netlongdom.org Validated methods demonstrate the capability to detect impurities at levels as low as 0.02% with respect to the API concentration. oaji.netresearchgate.netlongdom.org The precision at the LOQ level is also verified, often requiring a relative standard deviation (RSD) of not more than 10%. longdom.org

| Parameter | Method | Finding |

| LOD | Signal-to-Noise (S/N) Ratio of 3:1 | 0.052 mg/L scispace.comoup.com |

| LOQ | Signal-to-Noise (S/N) Ratio of 10:1 | 0.16 mg/L scispace.comoup.com |

| Detection Capability | RP-HPLC | Capable of detecting impurities at a level of 0.02% relative to a 2.0 mg/mL test concentration. oaji.netresearchgate.net |

| Precision at LOQ | %RSD of replicate injections | < 10.0% longdom.org |

Precision and Accuracy Metrics

Precision evaluates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under prescribed conditions. It is assessed at different levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst), and reproducibility. For impurity analysis, the %RSD for a series of measurements should typically be less than 10% at the impurity specification level. oaji.net

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies, where a known amount of the impurity standard is spiked into the drug substance sample at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The percentage of the impurity that is recovered is then calculated.

| Parameter | Metric | Finding |

| Precision (Repeatability) | %RSD | For a group of ten impurities, the %RSD of the areas was calculated and found to be within acceptance limits. oaji.net |

| Precision (Intermediate) | %RSD | The %RSD of results was within 3.0%, and for impurity areas, it was well within 5%. longdom.org |

| Accuracy (Recovery) | % Recovery | For five potential impurities, recovery ranged from 96.29% to 102.44%. longdom.org |

| Accuracy (Recovery) | % Recovery | For another set of impurities, recovery ranged from 96% to 105%. oaji.net |

Robustness and Ruggedness Evaluations

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, or instruments.

For HPLC methods, robustness is evaluated by intentionally altering parameters such as the pH of the mobile phase buffer (e.g., ±0.2 units), column temperature (e.g., ±5°C), and flow rate (e.g., ±10%). oaji.netjddtonline.info The system suitability parameters, such as resolution and peak tailing, are monitored under these varied conditions to ensure they remain within acceptable limits. oaji.netresearchgate.net These studies confirm that the method is reliable for routine use in a quality control environment. researchgate.netwiley.com

Mass Balance Studies in Stability-Indicating Methods

Mass balance is a critical component in the validation of a stability-indicating method. It is the process of adding together the assay value and the levels of all impurities and degradation products to see how closely the total compares to 100% of the initial value. nih.gov This study is essential to ensure that all degradation products formed during stability studies have been accounted for by the analytical method.

In forced degradation studies of Bortezomib, the stressed samples are assayed, and the amount of the parent drug is compared against the total of all detected impurities and degradants. A successful mass balance study, with results close to 100% (e.g., 98.2% to 99.5%), confirms that no major degradation products are co-eluting or going undetected, thereby validating the stability-indicating power of the method. oaji.netresearchgate.netlongdom.org

Application of Quality by Design (QbD) Principles in Method Development

Quality by Design (QbD) is a systematic, science- and risk-based approach to analytical method development that begins with predefined objectives and emphasizes understanding the product and process. americanpharmaceuticalreview.comlcms.cz The goal is to build quality into the method from the outset.

The QbD process for an analytical method involves:

Defining an Analytical Target Profile (ATP): This predefines the performance requirements of the method, such as the need to accurately quantify Impurity 10 at a specific level. americanpharmaceuticalreview.com

Risk Assessment: Identifying critical method parameters (CMPs) that could impact the method's performance (e.g., column temperature, mobile phase pH, gradient time). nih.gov

Design of Experiments (DoE): Using statistical software to systematically study the effects of the CMPs on the method's responses (e.g., resolution, peak tailing). lcms.cznih.gov

Establishing a Method Operable Design Region (MODR): This defines a multidimensional space of experimental conditions within which the method is proven to perform robustly and meet the ATP criteria. lcms.cz

By applying QbD, a more robust and well-understood analytical method is developed, ensuring reliable performance throughout its lifecycle and providing greater operational flexibility. europa.eunih.gov This approach has been successfully applied to develop stability-indicating HPLC methods for complex drug products, ensuring that critical pairs of peaks, such as an active ingredient and its impurity, are fully resolved. nih.gov

Regulatory Framework and Quality Control Aspects of Bortezomib Impurity 10

Role of Impurity 10 as a Reference Standard in Pharmaceutical Quality Control

Bortezomib (B1684674) Impurity 10 is a critical reference standard used in the quality control of bortezomib drug products. aquigenbio.com A reference standard is a highly purified compound that serves as a benchmark for identifying and quantifying impurities in pharmaceutical products. synthinkchemicals.compharmiweb.com The use of reference standards is essential for ensuring the accuracy and reliability of analytical methods. pharmiweb.com

In the context of Bortezomib Impurity 10, its role as a reference standard is multifaceted:

Identification and Quantification: It allows for the accurate identification and quantification of this specific impurity in batches of bortezomib. knorspharma.com This is crucial for ensuring that the level of Impurity 10 remains below the established regulatory thresholds.

Method Validation: Reference standards are used to validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), ensuring they are specific, accurate, and precise for detecting and quantifying impurities. knorspharma.comoaji.net

Quality Control: It is used in routine quality control testing to ensure batch-to-batch consistency and to confirm that the manufacturing process is under control. pharmaceutical-technology.com

The availability of a well-characterized reference standard for this compound is essential for pharmaceutical manufacturers to meet stringent quality and regulatory requirements. aquigenbio.compharmaffiliates.com

Strategies for Impurity Control and Reduction in Bortezomib Manufacturing

Controlling and reducing impurities in the manufacturing of bortezomib is a key objective to ensure the final product's quality and safety. This involves a comprehensive approach that encompasses the optimization of the synthesis and purification processes, as well as considering the impact of excipients and formulation.

Optimization of Synthesis and Purification Processes

The synthesis of bortezomib is a multi-step process that can lead to the formation of various impurities, including stereochemical impurities and degradation products. mdpi.comnih.govoup.com Strategies to control these impurities include:

Convergent Synthesis: The use of convergent synthetic technologies can help to better control the impurity profile. mdpi.comnih.gov

Reaction Condition Optimization: Careful control of reaction parameters such as temperature, pressure, and reaction time can minimize the formation of by-products.

Purification Techniques: Advanced purification methods, such as chromatography, are employed to remove impurities. google.com One patented process describes a purification method involving pH adjustments and solvent washes to effectively remove both water-soluble and water-insoluble impurities, achieving a purity of over 99.85%. google.com This highlights the importance of developing robust purification strategies to achieve high-purity bortezomib. google.com

Comparative Impurity Profiling of Innovator and Generic Bortezomib Products

With the advent of generic versions of bortezomib, comparative impurity profiling against the innovator product (Velcade®) has become a critical regulatory requirement. nih.govnih.gov These studies aim to ensure that the impurity profiles of generic products are comparable to that of the innovator drug.

A study comparing an innovator bortezomib product with a generic version revealed differences in their impurity profiles. nih.gov While both products contained the active ingredient, the generic product was found to have a higher level of total impurities in some vials. nih.gov Another analysis of a generic bortezomib product by Dr. Reddy's Laboratories showed a similar impurity profile to the innovator drug, with all impurities falling within the acceptable ICH Q3B limits. fda.gov This indicates that while variations can exist, generic manufacturers can produce bortezomib with a well-controlled impurity profile.

A comparative study of the stability of several generic bortezomib formulations found no significant differences in stability among the manufacturers, with all solutions retaining more than 94% of the initial concentration under refrigerated conditions. nih.gov This suggests that generic versions can be as stable as the innovator product when formulated and stored correctly. nih.gov

Documentation and Data Management for Impurity Profiles (e.g., Certificate of Analysis)

Thorough documentation and robust data management are essential for managing impurity profiles throughout the drug development and manufacturing process. waters.com A key document in this process is the Certificate of Analysis (CoA) . chromatographyonline.commar-kov.com

A CoA is a formal document that provides a summary of the testing results for a specific batch of a drug substance or product. chromatographyonline.comgmp-compliance.org It certifies that the batch meets the pre-defined specifications. adventchembio.com For bortezomib, the CoA would include:

Identification of the material: Including the name, batch number, and date of manufacture. gmp-compliance.orgwho.int

List of tests performed: This includes tests for identity, purity, and the levels of specific impurities like this compound. mar-kov.comwho.int

Acceptance criteria: The pre-defined limits for each test, based on regulatory guidelines and internal quality standards. who.int

Test results: The actual numerical results obtained for the batch. gmp-compliance.org

Effective data management systems are crucial for capturing, storing, and retrieving the vast amount of data generated during impurity profiling. waters.comacdlabs.com These systems help to ensure data integrity, facilitate trend analysis, and support regulatory submissions. waters.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.